molecular formula C8H14O4S B1382318 Tert-butyl 2-(ethenesulfonyl)acetate CAS No. 1803588-99-9

Tert-butyl 2-(ethenesulfonyl)acetate

Cat. No.: B1382318
CAS No.: 1803588-99-9
M. Wt: 206.26 g/mol
InChI Key: LUIDIEJSPJROKT-UHFFFAOYSA-N
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Description

Tert-butyl 2-(ethenesulfonyl)acetate is an organic compound with the molecular formula C8H14O4S. It is a versatile chemical used in various synthetic applications due to its unique structural features, which include a tert-butyl ester group and an ethenesulfonyl moiety. This compound is known for its reactivity and utility in organic synthesis, particularly in the formation of carbon-sulfur bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(ethenesulfonyl)acetate typically involves the reaction of tert-butyl acetate with ethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:

tert-butyl acetate+ethenesulfonyl chloridetert-butyl 2-(ethenesulfonyl)acetate\text{tert-butyl acetate} + \text{ethenesulfonyl chloride} \rightarrow \text{this compound} tert-butyl acetate+ethenesulfonyl chloride→tert-butyl 2-(ethenesulfonyl)acetate

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethenesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-(ethenesulfonyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(ethenesulfonyl)acetate involves its reactivity towards nucleophiles and electrophiles. The ethenesulfonyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The tert-butyl ester group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

    Tert-butyl acetate: Similar in structure but lacks the ethenesulfonyl group.

    Ethyl 2-(ethenesulfonyl)acetate: Similar but with an ethyl ester group instead of a tert-butyl group.

    Methyl 2-(ethenesulfonyl)acetate: Similar but with a methyl ester group.

Uniqueness: Tert-butyl 2-(ethenesulfonyl)acetate is unique due to the presence of both the tert-butyl ester and ethenesulfonyl groups, which confer distinct reactivity and steric properties. This makes it a valuable intermediate in organic synthesis, offering versatility in the formation of various chemical bonds and structures.

Properties

IUPAC Name

tert-butyl 2-ethenylsulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4S/c1-5-13(10,11)6-7(9)12-8(2,3)4/h5H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIDIEJSPJROKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CS(=O)(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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